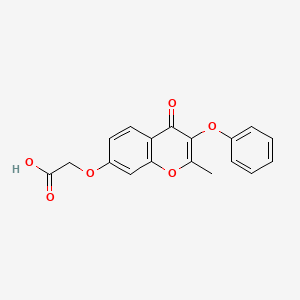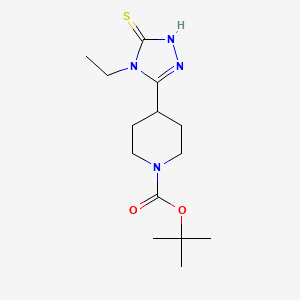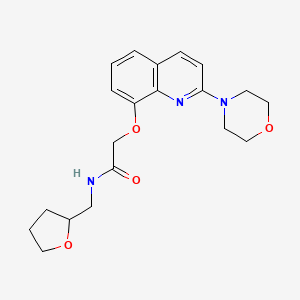
2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid” is a chemical compound with the linear formula C22H22O6 . It is also known as "2-(2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid butyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C22H22O6 . The molecular weight of this compound is 382.417 .Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid and its derivatives have been studied for their ability to modify hemoglobin's oxygen affinity. Specifically, certain compounds in this category have shown significant activity as allosteric effectors of hemoglobin, which may have clinical or biological applications in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been a subject of study. For example, the dimeric hydrogen bonding present in (2-methylphenoxy)acetic acid's crystal structure, involving the carboxylate groups, is significant in understanding the molecular arrangement and stability of these compounds (Cox & Hickey, 2004).
Triorganotin(IV) Complexes
Research has also been conducted on triorganotin(IV) derivatives of this compound. These studies, which include crystal structure analysis and spectroscopic techniques, contribute to understanding the coordination chemistry of organometallic compounds, which have implications in various chemical and biological processes (Baul et al., 2002).
Synthesis and Applications in Organic Chemistry
The compound and its variants have been explored in the synthesis of various organic compounds. For instance, studies on the synthesis of derivatives such as (vinylaryloxy)acetic acids and their potential as diuretic agents highlight the chemical versatility and potential therapeutic applications of these compounds (Bicking et al., 1976).
Exploration in Food Chemistry
The compound's derivatives have been identified in the study of food chemistry, particularly in the context of the Maillard reaction in baking processes. Understanding these chemical transformations is crucial for food safety and quality control (Jiang et al., 2009).
Advanced Oxidation Processes
The oxidation behavior of organic contaminants by advanced oxidation processes involving derivatives of this compound has been a subject of environmental research. These studies are crucial for understanding the degradation of environmental pollutants (Liu et al., 2021).
Propiedades
IUPAC Name |
2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-11-18(24-12-5-3-2-4-6-12)17(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRNTPCTORBDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)
![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)
![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2370681.png)